molecular formula C7H15NO5 B1673349 (2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol CAS No. 119557-99-2

(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol

Cat. No.: B1673349
CAS No.: 119557-99-2
M. Wt: 193.20 g/mol
InChI Key: CLVUFWXGNIFGNC-QTSLKERKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Alpha-Homonojirimycin has a wide range of scientific research applications:

Mechanism of Action

Target of Action

The primary target of the compound (2R,3R,5S,6R)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol is human acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine and other choline esters that function as neurotransmitters, hence playing a crucial role in the transmission of nerve signals.

Mode of Action

The compound interacts with its target, acetylcholinesterase, by binding to the active site of the enzyme . This interaction inhibits the enzyme’s activity, preventing the breakdown of acetylcholine. As a result, acetylcholine accumulates at nerve junctions, leading to prolonged nerve impulses.

Biochemical Pathways

The inhibition of acetylcholinesterase affects the cholinergic pathway. The accumulation of acetylcholine enhances the stimulation of cholinergic receptors, leading to the prolonged transmission of nerve impulses. This can affect various physiological processes, including muscle contraction, heart rate, and the functioning of certain glands .

Pharmacokinetics

It is known that the compound is stable under normal storage conditions

Result of Action

The inhibition of acetylcholinesterase and the subsequent accumulation of acetylcholine can lead to a range of effects. These include increased muscle contraction, slowed heart rate, and increased secretion from certain glands. In high concentrations, it can lead to a state of continuous muscle contraction, which can be harmful .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interaction with acetylcholinesterase . Additionally, the presence of other substances can influence its absorption and distribution within the body.

Chemical Reactions Analysis

Alpha-Homonojirimycin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are often derivatives of Alpha-Homonojirimycin with modified biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

(2R,3S,5R,6R)-2,6-bis(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO5/c9-1-3-5(11)7(13)6(12)4(2-10)8-3/h3-13H,1-2H2/t3-,4-,5-,6+,7?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVUFWXGNIFGNC-QTSLKERKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(N1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H](C([C@H]([C@H](N1)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923002
Record name 2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119557-99-2
Record name Homonojirimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119557992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 2
(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 3
(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 4
(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 5
(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol
Reactant of Route 6
(2r,3r,5s,6r)-2,6-Bis(hydroxymethyl)piperidine-3,4,5-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.